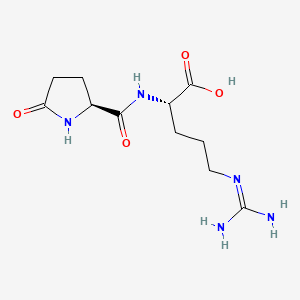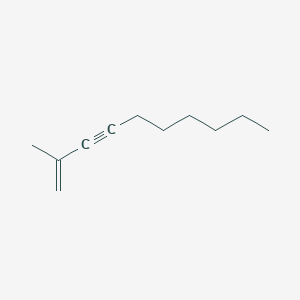
1-(4-Methylbenzoyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzoyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that feature a saturated C3N2 nucleus with a urea or amide functional group. This compound is structurally related to imidazolidine and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylbenzoyl)imidazolidin-2-one can be synthesized through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with a carbonylating agent, leading to the formation of imidazolidin-2-ones.
Diamination of Olefins: This approach uses olefins and diamines to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to yield imidazolidin-2-ones.
Aziridine Ring Expansion: Chiral aziridines react with isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidin-2-one derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the direct incorporation of carbonyl groups into 1,2-diamines and the use of catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(4-Methylbenzoyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a chiral auxiliary for asymmetric transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to activation and subsequent reactions . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea, used as a polar solvent and Lewis base.
4-Imidazolidinone: Prepared from phenylalanine, used in various catalytic processes.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and other applications.
Uniqueness
1-(4-Methylbenzoyl)imidazolidin-2-one is unique due to its specific structure, which includes a 4-methylbenzoyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
57647-80-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(4-methylbenzoyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)10(14)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |
InChI Key |
AFWMHNPVEWFLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)









![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
